Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a spirocyclic compound characterized by a unique structural framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone typically involves the Prins cyclization reaction. The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide .
Industrial Production Methods
the Prins cyclization reaction remains a key synthetic route for laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and tuberculosis
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, which are involved in pain modulation . The compound’s unique structure allows it to interact with these receptors effectively, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also exhibit dual activity at the sigma-1 receptor and the μ-opioid receptor.
1-Oxa-9-azaspiro[5.5]undecane Derivatives: Known for their antituberculosis activity.
Uniqueness
Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone stands out due to its specific structural features and its dual activity at both the sigma-1 receptor and the μ-opioid receptor. This dual activity makes it a promising candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-4-yl(phenyl)methanone |
InChI |
InChI=1S/C15H20N2O2/c18-14(13-4-2-1-3-5-13)17-10-11-19-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2 |
InChI Key |
GGAGXWWADGXDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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